molecular formula C19H17F3N2O2 B11693236 2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11693236
M. Wt: 362.3 g/mol
InChI Key: FWOCSUIYRBGOTM-UHFFFAOYSA-N
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Description

2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One efficient method is a one-pot, four-component reaction that includes dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione. This reaction is catalyzed by L-proline in an ethanol medium, resulting in high yields without the need for column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are often employed to ensure efficient and environmentally friendly synthesis. The use of L-proline as a catalyst is particularly advantageous due to its non-toxic nature and commercial availability in both enantiomeric forms .

Chemical Reactions Analysis

Types of Reactions

2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized chromenes .

Scientific Research Applications

2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and carbonyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in medicinal chemistry for developing drugs with enhanced bioavailability and efficacy .

Properties

Molecular Formula

C19H17F3N2O2

Molecular Weight

362.3 g/mol

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H17F3N2O2/c1-18(2)7-13(25)16-14(8-18)26-17(24)11(9-23)15(16)10-5-3-4-6-12(10)19(20,21)22/h3-6,15H,7-8,24H2,1-2H3

InChI Key

FWOCSUIYRBGOTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3C(F)(F)F)C(=O)C1)C

Origin of Product

United States

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